molecular formula C7H8ClF2NO B2455750 2,4-Difluoro-3-methoxyaniline;hydrochloride CAS No. 2287313-90-8

2,4-Difluoro-3-methoxyaniline;hydrochloride

Cat. No.: B2455750
CAS No.: 2287313-90-8
M. Wt: 195.59
InChI Key: BWECVHNOKCSEFL-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxyaniline;hydrochloride is a fluorinated aromatic amine compound. It is primarily used as a building block in organic synthesis due to its unique chemical properties. The compound is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring, which significantly influences its reactivity and applications .

Properties

IUPAC Name

2,4-difluoro-3-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.ClH/c1-11-7-4(8)2-3-5(10)6(7)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWECVHNOKCSEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methoxyaniline;hydrochloride typically involves the fluorination of 3-methoxyaniline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the selective introduction of fluorine atoms and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methoxyaniline;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2,4-difluoro-3-methoxyaniline derivatives in anticancer therapies. For instance, compounds derived from this aniline have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study evaluated a related compound's efficacy against human tumor cells, demonstrating significant cytotoxic effects with mean GI50 values indicating effective growth inhibition .

Mechanism of Action
The mechanism underlying the anticancer activity often involves the inhibition of specific enzymes critical to cancer cell proliferation. In vitro studies have indicated that these compounds may interfere with signaling pathways that promote tumor growth, thus enhancing their therapeutic potential .

Organic Synthesis

Building Block for Complex Molecules
2,4-Difluoro-3-methoxyaniline serves as a versatile building block in organic synthesis. Its fluorinated structure makes it an attractive precursor for synthesizing more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. The ability to introduce fluorine atoms into organic molecules can enhance their biological activity and metabolic stability .

Structure-Activity Relationship Studies

Optimization of Biological Activity
The structure-activity relationship (SAR) studies involving 2,4-difluoro-3-methoxyaniline derivatives have been critical in optimizing their biological properties. By systematically modifying the substituents on the aniline ring, researchers have been able to enhance the potency and selectivity of these compounds against various biological targets. For example, modifications at specific positions have led to improved inhibition rates against target enzymes involved in disease processes .

Case Studies

StudyApplicationFindings
AnticancerSignificant cytotoxic effects on human tumor cells with GI50 values indicating effective growth inhibition.
Organic SynthesisDemonstrated as a key building block for synthesizing complex fluorinated compounds used in pharmaceuticals.
SAR StudiesEnhanced potency and selectivity through systematic modifications of the aniline structure.

Toxicological Studies

While 2,4-difluoro-3-methoxyaniline has shown potential therapeutic applications, it is also essential to consider its toxicological profile. Research indicates that this compound can be harmful if ingested or if it comes into contact with skin, highlighting the need for careful handling during laboratory procedures . Ongoing studies aim to further elucidate its safety profile and minimize potential risks associated with its use.

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-methoxyaniline;hydrochloride exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity and specificity towards target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3-methoxyaniline;hydrochloride is unique due to the specific positioning of the fluorine atoms and the methoxy group on the aromatic ring. This unique structure imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and various research applications .

Biological Activity

2,4-Difluoro-3-methoxyaniline;hydrochloride is a chemical compound characterized by its unique structure that includes two fluorine atoms and a methoxy group attached to an aniline framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties . Preliminary studies have suggested its effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated. For instance, compounds with similar structures have shown interactions with biological targets, including enzymes and receptors involved in metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with biomolecular targets. The presence of fluorine enhances hydrogen bonding and non-covalent interactions, which can modulate enzyme activity and influence various biological pathways. This interaction profile suggests that the compound may serve as a potential pharmaceutical intermediate or therapeutic agent .

Structure-Activity Relationship (SAR)

The electronic properties imparted by the fluorine and methoxy substituents are crucial for the compound's biological activity. Research has shown that increasing electronegativity through fluorination can enhance the lipophilicity and binding affinity of related compounds, leading to improved biological efficacy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Escherichia coli and Staphylococcus aureus.

PathogenMIC (µg/mL)
Escherichia coli10
Staphylococcus aureus15
Klebsiella pneumoniae20

Study 2: Interaction with Enzymes

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic processes. The results showed that this compound could inhibit enzyme activity effectively at concentrations ranging from 5 to 50 µM, suggesting potential applications in drug design targeting metabolic disorders .

Pharmacological Potential

The pharmacological potential of this compound is underscored by its diverse applications in both medicinal chemistry and agrochemicals. Ongoing research aims to explore its role as a lead compound in developing new therapeutic agents or agrochemical products .

Toxicological Studies

Toxicological assessments have indicated that while the compound exhibits significant biological activity, it also requires careful evaluation regarding safety profiles. Studies suggest that at higher concentrations, there may be cytotoxic effects that necessitate further investigation into dosage optimization .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2,4-Difluoro-3-methoxyaniline hydrochloride?

  • Methodological Answer : Reductive amination of 2,4-difluoro-3-methoxybenzaldehyde using ammonium chloride and sodium cyanoborohydride in methanol under inert conditions is a common approach. Alternatively, nucleophilic substitution of fluorinated intermediates with methoxy groups can be optimized using palladium catalysis . Purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR : Use deuterated DMSO to resolve aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Fluorine-19 NMR can confirm substitution patterns .
  • FTIR : Look for N–H stretches (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
  • Elemental Analysis : Match experimental C, H, N, and Cl values to theoretical calculations (±0.3% tolerance) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the hydrochloride salt. For short-term use, desiccators with silica gel are acceptable. Always use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?

  • Methodological Answer : Contradictions may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via X-ray diffraction (XRD) or differential scanning calorimetry (DSC). For example, if the compound exhibits higher solubility in methanol than ethanol, assess hydrogen-bonding interactions using molecular dynamics simulations .

Q. What mechanistic insights explain the reactivity of the fluorine and methoxy substituents in cross-coupling reactions?

  • Methodological Answer : The ortho-fluorine groups act as electron-withdrawing substituents, directing electrophilic aromatic substitution. Computational studies (DFT) reveal that the methoxy group’s electron-donating effects stabilize intermediates in Suzuki-Miyaura couplings. Kinetic experiments under varying temperatures (25–80°C) and catalysts (Pd/C vs. Pd(OAc)₂) can validate these models .

Q. How does the hydrochloride salt form influence bioavailability in pharmacological studies?

  • Methodological Answer : Compare dissolution rates of the free base and hydrochloride salt using pH-dependent solubility assays (e.g., USP Type II apparatus). Pharmacokinetic studies in rodent models can correlate salt form stability with plasma concentration profiles. Monitor degradation products via LC-MS to assess hydrolytic susceptibility .

Data Interpretation & Experimental Design

Q. How to design experiments to assess the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Accelerated Oxidation : Expose the compound to 40°C/75% RH with 0.1% H₂O₂ for 14 days.
  • Analysis : Track degradation via UPLC-PDA (λ = 254 nm) and identify byproducts (e.g., quinone imines) using high-resolution MS/MS .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) such as in-line FTIR to monitor reaction progress. Statistical optimization (e.g., DOE) can identify critical parameters (e.g., reaction temperature, stoichiometry). Validate consistency using multivariate analysis (PCA) of NMR and HPLC data .

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